

Comparative Guide to the Structure-Activity Relationship of 1-Alkyl-1H-Pyrazole Analogs

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Compound of Interest

Compound Name: 1-butyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-alkyl-1H-pyrazole analogs, with a focus on their potential as kinase inhibitors and anticancer agents. The data presented is compiled from various studies on N1-substituted pyrazole derivatives to offer insights into how structural modifications, particularly at the N1 position, influence biological activity. While a comprehensive SAR study specifically on a series of **1-butyl-1H-pyrazole** analogs is not extensively documented in publicly available literature, this guide synthesizes findings from related pyrazole derivatives to provide valuable insights for drug design and development.

Data Presentation: Comparative Biological Activity of N1-Substituted Pyrazole Analogs

The following tables summarize the biological activities of various N1-substituted pyrazole analogs from different studies. This data illustrates the impact of altering the N1-substituent on their inhibitory potency against various biological targets.

Table 1: Antiproliferative Activity of 3-Alkyl-1,5-diaryl-1H-pyrazoles

Compound ID	N1-Substituent (A-Ring)	C3-Substituent	Cancer Cell Line	IC50 (μM)
7k	3,4,5-Trimethoxyphenyl	Methyl	SGC-7901	0.08
A549	0.12			
HT-1080	0.15			
7s	3,4,5-Trimethoxyphenyl	Propyl	SGC-7901	>50
A549	>50			
HT-1080	>50			
8a	Phenyl	Methyl	SGC-7901	2.45
A549	3.12			
HT-1080	4.56			

Data extracted from a study on combretastatin A-4 analogues. The study indicates that the nature of the substituent at the N-1 position of the pyrazole skeleton significantly influences the antiproliferative activity, with the trimethoxyphenyl group showing higher potency.[1]

Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-g]isoquinolines

Compound ID	N1-Substituent	Kinase Target	IC50 (nM)
1b	Methyl	Haspin	57
1c	Ethyl	Haspin	66
2c	Ethyl	Haspin	62

This data suggests that small alkyl groups at the N1 position are tolerated for Haspin kinase inhibition.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of compound performance.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase of interest
- Substrate for the kinase
- Test compounds (1-alkyl-1H-pyrazole analogs)
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP

Procedure:

- Prepare serial dilutions of the test compounds in the kinase buffer.
- In a 384-well plate, add the kinase, the appropriate substrate, and the test compound.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
- Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
- Incubate for 40 minutes at room temperature.

- Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
- Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 values by plotting the inhibition percentage against the compound concentration.^[2]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

- Human cancer cell lines (e.g., A549, HCT-116)
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compounds (1-alkyl-1H-pyrazole analogs)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, isopropanol with HCl)

Procedure:

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into

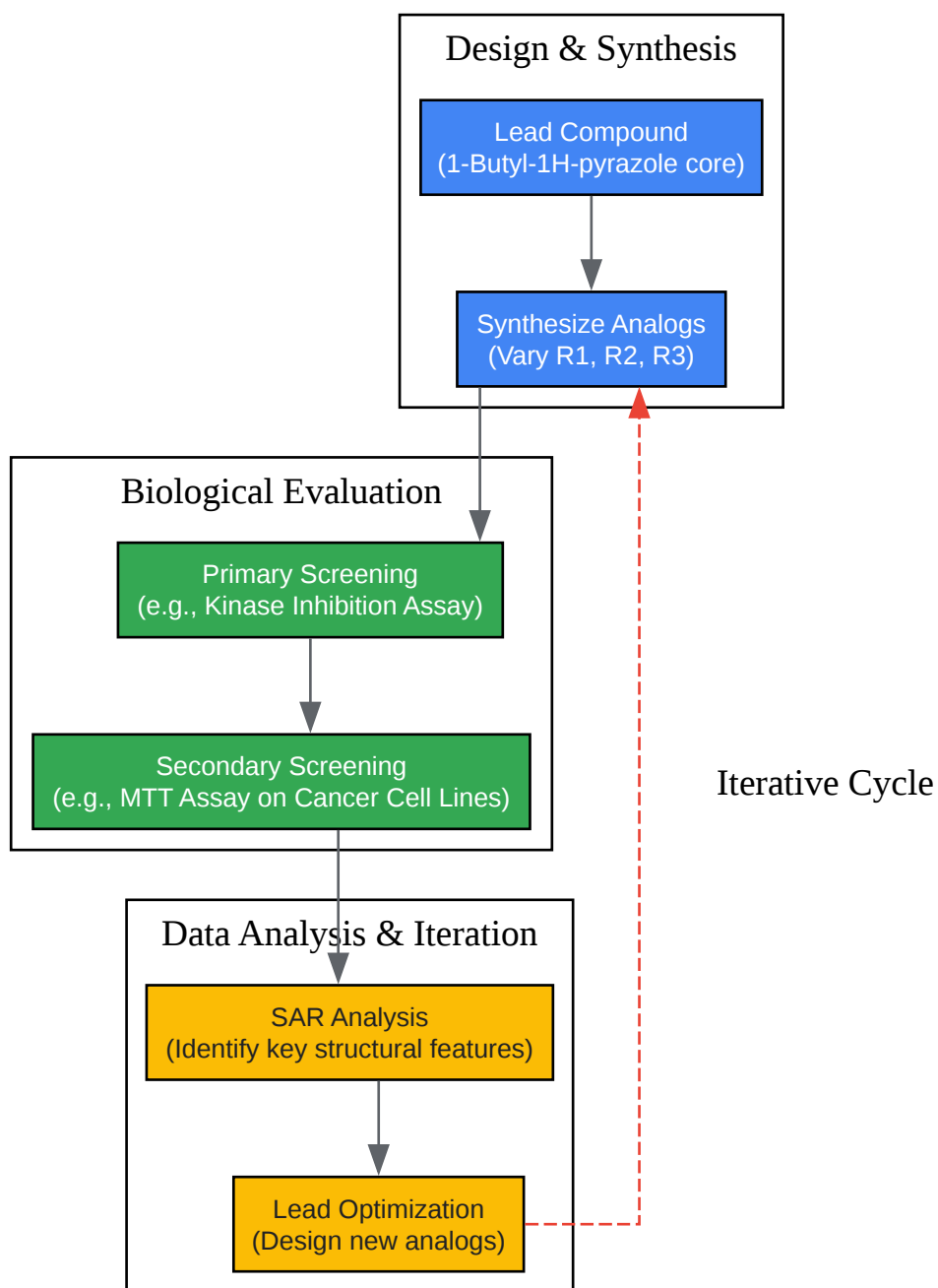
purple formazan crystals.

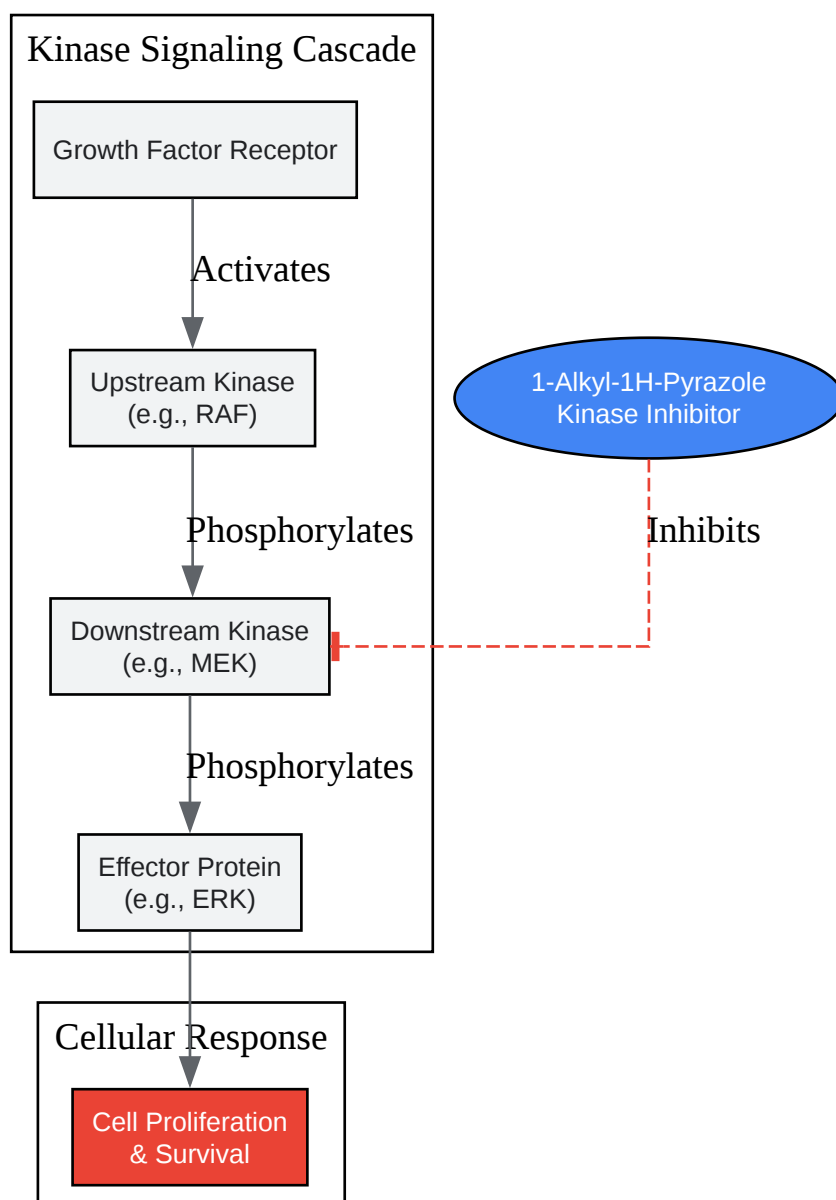
- Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Mandatory Visualization

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates a typical workflow for conducting SAR studies on 1-alkyl-1H-pyrazole analogs.





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